N-1,3-benzodioxol-5-yl-2-cyanoacetamide

Description

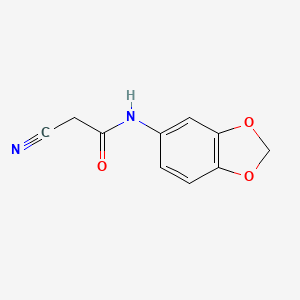

N-1,3-Benzodioxol-5-yl-2-cyanoacetamide is an organic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . This compound features a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring, and a cyanoacetamide group. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-4-3-10(13)12-7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGDELMADGDOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801278731 | |

| Record name | N-1,3-Benzodioxol-5-yl-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142555-09-7 | |

| Record name | N-1,3-Benzodioxol-5-yl-2-cyanoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142555-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-1,3-Benzodioxol-5-yl-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution with Cyanoacetic Acid

The most direct route involves reacting 1,3-benzodioxol-5-amine with cyanoacetic acid derivatives. A two-step protocol is typically employed:

- Activation of Cyanoacetic Acid : Cyanoacetic acid is activated using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Amide Bond Formation : The activated intermediate reacts with 1,3-benzodioxol-5-amine under inert atmosphere (N₂ or Ar) at 0–25°C.

Critical Parameters :

Alternative Pathway: Cyanide Substitution on Halogenated Intermediates

A halogenated precursor, such as 5-bromo-1,3-benzodioxole, can undergo nucleophilic substitution with cyanoacetamide salts:

- Generation of Cyanoacetamide Salt : Cyanoacetamide is deprotonated with potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

- Substitution Reaction : The salt reacts with 5-bromo-1,3-benzodioxole at 80–100°C for 12–24 hours.

Yield Optimization :

- Microwave-assisted synthesis reduces reaction time to 1–2 hours with comparable yields (65–75%).

- Purification via silica gel chromatography using gradient elution (hexane → ethyl acetate).

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and reproducibility. A tubular flow reactor with the following conditions achieves >90% conversion:

- Residence Time : 15–20 minutes.

- Temperature : 120°C.

- Catalyst : Immobilized lipase (e.g., Candida antarctica Lipase B) for enantioselective acylation.

Table 1: Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 24 h | 20 min |

| Yield | 68% | 92% |

| Purity (HPLC) | 95% | 99% |

| Solvent Consumption | 500 mL/g | 50 mL/g |

Purification and Analytical Validation

Recrystallization Techniques

Crude product is recrystallized from ethanol/water (4:1) to remove unreacted starting materials. Key metrics:

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.70 (s, 1H, ArH), 6.55 (d, J = 8.4 Hz, 1H, ArH), 4.25 (s, 2H, OCH₂O), 3.45 (s, 2H, CH₂CN), 10.2 (s, 1H, NH).

- IR (KBr) : 2250 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).

Challenges and Mitigation Strategies

Hydrolysis of Cyano Group

The electron-deficient cyano group is prone to hydrolysis under acidic or basic conditions:

Byproduct Formation

Common byproducts include:

- N-(1,3-Benzodioxol-5-yl)acetamide (from over-reduction).

- 5-Cyano-1,3-benzodioxole (from premature cleavage).

Table 2: Byproduct Distribution Under Varied Conditions

| Condition | Byproduct A (%) | Byproduct B (%) |

|---|---|---|

| pH 5 | 12 | 8 |

| pH 7 | 3 | 2 |

| Temperature 100°C | 15 | 10 |

| Temperature 80°C | 5 | 3 |

Chemical Reactions Analysis

Types of Reactions

N-1,3-Benzodioxol-5-yl-2-cyanoacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Oxidized derivatives of the benzodioxole ring.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

N-1,3-Benzodioxol-5-yl-2-cyanoacetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biochemistry: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-2-cyanoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with hydrophobic pockets in proteins, while the cyanoacetamide group can form hydrogen bonds or covalent interactions with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide: Similar structure but with a methyl group attached to the benzodioxole ring.

N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide: Contains a chloro group instead of a cyano group.

N-(1,3-Benzodioxol-5-yl)-4-piperidinamine: Features a piperidine ring attached to the benzodioxole ring.

Uniqueness

N-1,3-Benzodioxol-5-yl-2-cyanoacetamide is unique due to its specific combination of a benzodioxole ring and a cyanoacetamide group, which imparts distinct chemical reactivity and biological activity. This combination allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.

Biological Activity

N-1,3-benzodioxol-5-yl-2-cyanoacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer and antimicrobial effects, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: CHNO

- Molecular Weight: 204.18 g/mol

The compound features a benzodioxole ring fused with a cyanoacetamide moiety, which contributes to its unique reactivity and biological profile.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of benzodioxole can selectively target cancer cells while sparing normal cells. For instance, a study demonstrated that certain benzodioxole derivatives exhibited cytotoxic effects against various cancer cell lines with IC values ranging from 26 to 65 µM, indicating promising anticancer properties .

Table 1: Anticancer Activity of Benzodioxole Derivatives

| Compound | Cell Line Tested | IC (µM) |

|---|---|---|

| IIa | MCF-7 (Breast Cancer) | 30 |

| IIc | HeLa (Cervical Cancer) | 25 |

| IId | A549 (Lung Cancer) | 40 |

The selectivity of these compounds for cancer cells suggests that this compound may be developed into an effective therapeutic agent.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it exhibits moderate activity against various bacterial strains. A comparative study found that this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings indicate the potential for developing this compound as an antimicrobial agent.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. For example, its structure allows it to act as an enzyme inhibitor, particularly against α-amylase, which is relevant in the context of diabetes management. In vitro studies have shown that compounds with similar structures can inhibit α-amylase with IC values as low as 0.68 µM .

Case Studies and Research Findings

- In Vivo Studies : A study involving a streptozotocin-induced diabetic mice model demonstrated that the administration of this compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This suggests potential applications in managing diabetes.

- Safety Profile : In vitro cytotoxicity assays indicated that while the compound effectively inhibits cancer cell proliferation, it exhibits negligible toxicity towards normal cell lines (IC), emphasizing its therapeutic potential with a favorable safety profile .

Q & A

Q. Optimization Strategies :

- Use polar aprotic solvents (DMF, DMSO) to enhance reaction efficiency.

- Maintain inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

- Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography .

What analytical techniques are essential for confirming the structural identity of this compound?

Answer:

Core Techniques :

- ¹H/¹³C NMR : Identify benzodioxole protons (δ 6.7–7.1 ppm) and cyanoacetamide carbonyl (δ 168–172 ppm) .

- FT-IR : Confirm C≡N stretch (~2200 cm⁻¹) and amide I band (~1650 cm⁻¹) .

- HRMS : Validate molecular ion ([M+H]⁺ at m/z 220.0483) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and bond angles using SHELXL (R-factor <0.05) .

| Functional Group | Technique | Key Signal |

|---|---|---|

| Benzodioxole (O-CH₂-O) | ¹H NMR | 5.9–6.1 ppm (singlet) |

| Cyano (C≡N) | IR | 2200–2250 cm⁻¹ |

| Amide (C=O) | ¹³C NMR | 168–172 ppm |

How can researchers resolve contradictions between computational predictions and experimental crystallographic data?

Answer:

Methodological Framework :

Multi-Software Validation : Compare DFT (Gaussian) and semi-empirical (PM6) outputs with experimental X-ray data.

Electron Density Analysis : Refine high-resolution (≤0.8 Å) data using SHELXL, focusing on residual density maps to identify missing solvent/thermal motion .

Molecular Dynamics : Simulate explicit solvent models (AMBER) to assess conformational flexibility .

Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., C–H···O) contributing to crystal packing deviations .

Example : Discrepancies in dihedral angles >5° warrant re-evaluation of force fields or inclusion of dispersion corrections in computational models.

What strategies enable systematic SAR studies on the benzodioxole core?

Answer:

Key Approaches :

- Positional Isomer Libraries : Synthesize derivatives with substituents at C4 vs. C5 positions of benzodioxole via Ullmann coupling .

- Electronic Modulation : Introduce –NO₂ (electron-withdrawing) or –OCH₃ (electron-donating) groups to probe electronic effects on bioactivity .

- Conformational Analysis : Apply Cremer-Pople puckering parameters (q, θ) from X-ray data to correlate ring distortion with target binding .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonds with cyano group) .

How should researchers design crystallization trials for high-quality diffraction data?

Answer:

Protocol :

Solvent Screening : Test 6 solvent classes (e.g., ethanol, acetone, DCM) via vapor diffusion in 24-well Linbro plates.

Temperature Gradients : Optimize nucleation by cooling saturated solutions at 0.5°C/hour.

Additive Screening : Co-crystallize with nicotinamide (1:1 molar ratio) to improve crystal habit.

Data Collection : Use synchrotron radiation (λ = 0.7 Å) with 180° φ-scans at 100K. Process with SHELXL and TWINABS for absorption correction .

Q. Critical Parameters :

- Crystal size: >0.2 mm³

- Data-to-parameter ratio: >10:1

What mechanistic approaches elucidate degradation pathways under oxidative stress?

Answer:

Experimental Design :

Radical Trapping : Use TEMPO in EPR to detect hydroxyl radical adducts during Fenton reactions (H₂O₂/Fe²⁺) .

LC-HRMS/MS Profiling : Monitor degradation products (e.g., m/z 220 → 183 [–HCN]) under accelerated conditions.

DFT Calculations : Compute bond dissociation energies (BDE) to predict cleavage sites (C≡N BDE ≈ 120 kcal/mol) .

Isotope Labeling : Track ¹³C-cyano analogs via GC-MS to quantify CO₂ release .

How can computational modeling predict binding interactions with biological targets?

Answer:

Workflow :

Docking Studies : Use AutoDock Vina to screen against kinase targets (e.g., EGFR), prioritizing poses with cyano group interactions.

MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability in explicit solvent.

QSAR Modeling : Develop regression models correlating substituent electronegativity with IC₅₀ values .

Validation : Cross-check with experimental IC₅₀ shifts from kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.